N-isobutyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of organic compounds usually involves the formation of a carbon-carbon bond, carbon-hydrogen bond, or bonds with heteroatoms like oxygen, nitrogen, etc. There are numerous methods for the synthesis of organic compounds, including addition reactions, substitution reactions, elimination reactions, etc .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide information about the type and number of atoms in the molecule, their spatial arrangement, and the types of bonds between them .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including addition, elimination, substitution, and rearrangement reactions. The type of reaction depends on the functional group present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds like melting point, boiling point, solubility, reactivity, etc., can be determined using various experimental techniques. These properties are influenced by the size and shape of the molecule, types of functional groups, and intermolecular forces .Mechanism of Action
Safety and Hazards
The safety and hazards associated with an organic compound depend on its reactivity and toxicity. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and chemical hazards, health hazards, precautions for safe handling and use, and procedures for dealing with spills and leaks .
Future Directions
Properties
IUPAC Name |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-13(2)11-22-19(24)10-17-20(25)21-8-9-23(17)12-16-6-7-18(26-5)15(4)14(16)3/h6-7,13,17H,8-12H2,1-5H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQJBMXHQZAHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCNC(=O)C2CC(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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